5-Fluoro-2-(oxan-4-yloxy)pyridine
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Overview
Description
5-Fluoro-2-(oxan-4-yloxy)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes a fluorine atom and an oxan-4-yloxy group attached to a pyridine ring. The presence of fluorine in the molecule imparts distinct physical, chemical, and biological properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(oxan-4-yloxy)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-aminopyridine with sodium nitrite in the presence of hydrofluoric acid to form 2-fluoropyridine. This intermediate can then be reacted with oxan-4-yloxy compounds under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(oxan-4-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization: The oxan-4-yloxy group can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Fluoro-2-(oxan-4-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it valuable in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: The compound is used in material synthesis and other industrial applications due to its versatility
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(oxan-4-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The oxan-4-yloxy group may also play a role in modulating the compound’s biological activity by affecting its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
5-Fluoro-2-(oxan-4-yloxy)pyridine is unique due to the presence of both a fluorine atom and an oxan-4-yloxy group. This combination imparts distinct chemical and biological properties that are not observed in other fluoropyridine derivatives. The compound’s versatility and reactivity make it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-(oxan-4-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGTXZVOCNMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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